

Clinical Observation of Rash and Colitis with AMG 319

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Compound Focus: AMG319

CAS No.: 1608125-21-8

Cat. No.: S548989

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A phase IIa trial of AMG 319 in head and neck squamous cell carcinoma (HNSCC) reported immune-related adverse events (AEs), including rash and colitis, which were significant enough to cause trial protocol adjustments [1].

The table below summarizes the core clinical findings:

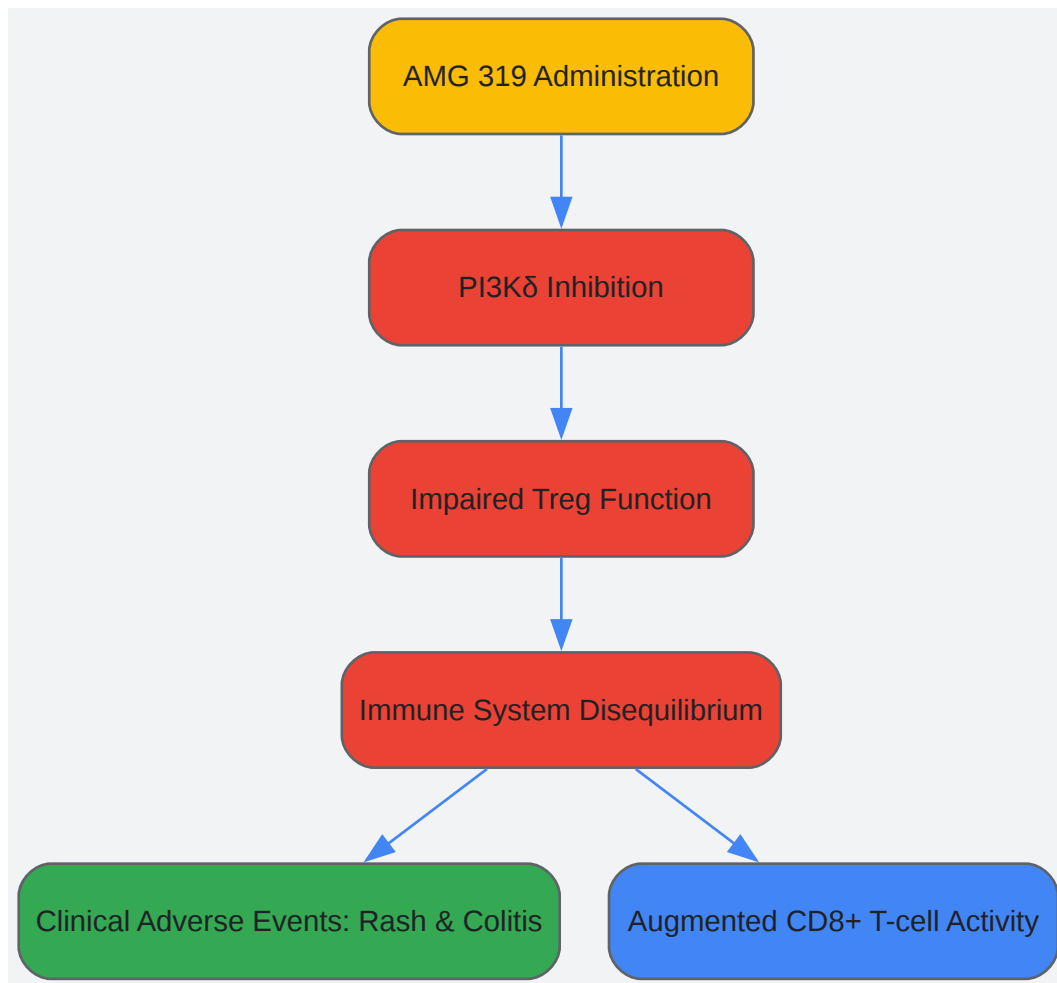
| Adverse Event | Reported Grade | Clinical Characteristics | Reported Management & Outcome |
|------------------|----------------|------------------------------------|------------------------------------------------------------|
| Rash | Grade 2/3 | Not specified | Resolved with drug withdrawal and supportive treatment [1] |
| Diarrhea/Colitis | Grade 2/3 | Not specified | Resolved with drug withdrawal and supportive treatment [1] |
| Other Immune AEs | Grade 2/3 | Vomiting, fever, flu-like symptoms | Occurred between days 7-11; resolved with intervention [1] |

Mechanistic Insights and Experimental Context

The side effects observed are consistent with the drug's mechanism of action, providing a rationale for their occurrence.

- **Mechanism of Action:** AMG 319 is a selective **PI3K δ inhibitor** [2] [1] [3]. In the immune system, inhibition of the PI3K δ pathway can abrogate the suppressive function of regulatory T cells (Tregs) [1] [3].
- **Link to Adverse Events:** This disruption of Treg-mediated immunosuppression can lead to an augmented immune response, which is the basis for its anti-tumor activity but also underlies immune-related toxicities like rash and colitis [1]. The study investigators concluded that the cutaneous and gastrointestinal toxicities were "consistent with Treg depletion," indicating that "efficacy and toxicity may be mechanistically interrelated" [1].

The following diagram illustrates the proposed signaling pathway and mechanism behind these adverse events:



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FAQs for Researchers and Clinicians

Q1: What is the proposed biological mechanism for the rash and colitis observed with AMG 319? The toxicity is likely **on-target** and related to the drug's intended mechanism. By inhibiting PI3K δ , AMG 319 reduces Treg function, which disrupts immune homeostasis. This can lead to unchecked activation of other immune cells (like CD8⁺ T-cells), resulting in inflammation in non-target tissues such as the skin and colon [1] [3].

Q2: How were these adverse events managed in the clinical trial? The primary management strategy was **withdrawal of the investigational medicinal product (IMP)**, coupled with **supportive care** [1]. This intervention was successful in resolving the AEs. Due to the frequency and severity of these events, the trial protocol was amended to explore alternative dosing regimens to improve the safety profile [1].

Q3: Were these effects predicted by nonclinical safety studies? Nonclinical models may not fully predict these immune-mediated clinical effects. However, cardiovascular safety pharmacology studies successfully detected QTc effects in unrestrained animal models, while restraint-based methods used in toxicology studies missed them, highlighting the importance of using sensitive, translationally relevant models for safety assessment [4].

Conclusion and Key Takeaways

- **Clinical Reality:** Rash and colitis are **clinically significant, mechanism-based toxicities** of AMG 319, not rare or incidental events [1].
- **Successful Resolution:** In the trial, these events were **reversible** upon drug discontinuation and supportive care [1].
- **Dosing Challenge:** The high incidence of AEs leading to dose interruption suggests that the initial dosing schedule required optimization to find a balance between efficacy and toxicity [1].

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To cite this document: Smolecule. [Clinical Observation of Rash and Colitis with AMG 319].

Smolecule, [2026]. [Online PDF]. Available at:

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